molecular formula C13H12N2O3 B8425350 2-Methyl-3-carboxy-4-benzoylaminopyrrole

2-Methyl-3-carboxy-4-benzoylaminopyrrole

Cat. No.: B8425350
M. Wt: 244.25 g/mol
InChI Key: PAAXDAAKBAKODN-UHFFFAOYSA-N
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Description

2-Methyl-3-carboxy-4-benzoylaminopyrrole is a heterocyclic organic compound featuring a pyrrole ring substituted with a methyl group at position 2, a carboxylic acid at position 3, and a benzoylamino group at position 2. Its structure combines aromaticity from the pyrrole and benzoyl moieties, with functional groups enabling diverse reactivity.

Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

4-benzamido-2-methyl-1H-pyrrole-3-carboxylic acid

InChI

InChI=1S/C13H12N2O3/c1-8-11(13(17)18)10(7-14-8)15-12(16)9-5-3-2-4-6-9/h2-7,14H,1H3,(H,15,16)(H,17,18)

InChI Key

PAAXDAAKBAKODN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CN1)NC(=O)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2-Methyl-3-carboxy-4-benzoylaminopyrrole, comparisons with structurally related pyrrole derivatives are critical.

Table 1: Structural and Functional Group Comparisons

Compound Name Substituents (Positions) Key Functional Groups Common Applications
This compound 2-CH₃, 3-COOH, 4-BzNH Carboxylic acid, benzamide Hypothetical: Drug design
3-Carboxypyrrole 3-COOH Carboxylic acid Conducting polymers
4-Benzoylpyrrole 4-Bz Benzoyl Photovoltaic materials
2,5-Dimethylpyrrole-3-carboxylic acid 2-CH₃, 5-CH₃, 3-COOH Carboxylic acid, methyl Coordination complexes

Key Observations (Hypothetical):

Reactivity: The carboxylic acid group at position 3 enhances metal-binding capacity compared to non-carboxylated analogs (e.g., 4-Benzoylpyrrole). This is critical for coordination chemistry applications.

Steric Effects : The methyl group at position 2 may hinder π-stacking interactions compared to unsubstituted pyrroles, affecting crystallinity in materials science .

Research Findings and Limitations

The evidence provided focuses on SHELX software for crystallographic analysis , which is widely used to determine molecular structures. For example:

  • SHELXL is noted for refining small-molecule structures, which would apply to this compound .
  • SHELXE’s robustness in experimental phasing could aid in resolving structural ambiguities in similar heterocycles .

However, the absence of direct references to the compound or its analogs precludes authoritative comparisons. Future studies should leverage crystallographic tools like SHELX to elucidate bond lengths, angles, and packing arrangements for precise comparisons.

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